molecular formula C16H19NO3S B5877104 4-methoxy-3-methyl-N-(2-methylbenzyl)benzenesulfonamide

4-methoxy-3-methyl-N-(2-methylbenzyl)benzenesulfonamide

Cat. No. B5877104
M. Wt: 305.4 g/mol
InChI Key: NXTKTWDWPLBCSH-UHFFFAOYSA-N
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Description

4-methoxy-3-methyl-N-(2-methylbenzyl)benzenesulfonamide, also known as MMBS, is a chemical compound that belongs to the class of sulfonamides. It has been extensively studied for its potential applications in scientific research due to its unique properties.

Scientific Research Applications

4-methoxy-3-methyl-N-(2-methylbenzyl)benzenesulfonamide has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to have potential applications in the treatment of cancer, diabetes, and neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 4-methoxy-3-methyl-N-(2-methylbenzyl)benzenesulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are inflammatory mediators that play a role in pain, fever, and inflammation. By inhibiting the activity of COX-2, 4-methoxy-3-methyl-N-(2-methylbenzyl)benzenesulfonamide reduces the production of prostaglandins, thereby reducing pain, fever, and inflammation.
Biochemical and Physiological Effects
4-methoxy-3-methyl-N-(2-methylbenzyl)benzenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, as well as other inflammatory mediators such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 beta (IL-1 beta). It has also been shown to reduce the levels of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-methoxy-3-methyl-N-(2-methylbenzyl)benzenesulfonamide is its potent anti-inflammatory and analgesic effects. It has been shown to be effective in reducing pain, fever, and inflammation in a number of animal models. However, one of the limitations of 4-methoxy-3-methyl-N-(2-methylbenzyl)benzenesulfonamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are a number of future directions for research on 4-methoxy-3-methyl-N-(2-methylbenzyl)benzenesulfonamide. One area of research is the development of more effective methods for synthesizing 4-methoxy-3-methyl-N-(2-methylbenzyl)benzenesulfonamide. Another area of research is the development of more soluble forms of 4-methoxy-3-methyl-N-(2-methylbenzyl)benzenesulfonamide that can be more easily administered in experimental settings. Additionally, further research is needed to fully understand the mechanism of action of 4-methoxy-3-methyl-N-(2-methylbenzyl)benzenesulfonamide and its potential applications in the treatment of various diseases.

Synthesis Methods

4-methoxy-3-methyl-N-(2-methylbenzyl)benzenesulfonamide can be synthesized using a multistep reaction starting from 4-methoxyacetophenone. The synthesis involves the reaction of 4-methoxyacetophenone with 2-methylbenzylamine in the presence of sodium hydride to form an intermediate product. The intermediate product is then reacted with chlorosulfonic acid to form the final product, 4-methoxy-3-methyl-N-(2-methylbenzyl)benzenesulfonamide.

properties

IUPAC Name

4-methoxy-3-methyl-N-[(2-methylphenyl)methyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S/c1-12-6-4-5-7-14(12)11-17-21(18,19)15-8-9-16(20-3)13(2)10-15/h4-10,17H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXTKTWDWPLBCSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNS(=O)(=O)C2=CC(=C(C=C2)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-3-methyl-N-(2-methylbenzyl)benzenesulfonamide

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